molecular formula C10H9N3O B2394676 6-Methyl-3-phenyl-1,2,4-triazin-5-ol CAS No. 33449-34-2

6-Methyl-3-phenyl-1,2,4-triazin-5-ol

Cat. No.: B2394676
CAS No.: 33449-34-2
M. Wt: 187.202
InChI Key: GQOHHBLOVGBIIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1,2,4-triazine with methylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the temperature is maintained around 150°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring .

Scientific Research Applications

6-Methyl-3-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol
  • 6-Methyl-3-(3-trifluoromethylphenyl)-1,2,4-triazin-5-ol

Comparison: Compared to its analogs, 6-Methyl-3-phenyl-1,2,4-triazin-5-ol exhibits unique properties due to the presence of the phenyl group, which can influence its reactivity and biological activity. The trifluoromethyl derivative, for instance, may have different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

6-methyl-3-phenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOHHBLOVGBIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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